2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
The compound 2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a heterocyclic hybrid molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole ring and substituted benzamide moieties. Its structure includes two methoxy groups at the benzamide and triazole-linked phenyl positions, along with a methyl substituent on the triazole ring.
Properties
IUPAC Name |
2-methoxy-N-[3-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-12-17(23-25-26(12)13-7-6-8-14(11-13)28-2)18-21-20(30-24-18)22-19(27)15-9-4-5-10-16(15)29-3/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYZBHPYYQUHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Synthesis of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.
Coupling of the triazole and thiadiazole rings: This step often requires the use of a coupling reagent such as EDCI or DCC.
Introduction of the benzamide group: This can be done through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid derivatives.
Scientific Research Applications
2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several synthesized derivatives (Table 1). Key comparisons include:
Key Observations :
- Methoxy vs. Halogen Substituents : The target compound’s methoxy groups likely enhance solubility compared to halogenated analogs (e.g., 9c with a bromophenyl group in or the chloro-thiazole in ). However, halogens may improve binding affinity via hydrophobic interactions, as seen in nitazoxanide derivatives .
- Triazole-Thiadiazole vs. Triazole-Thiazole Hybrids : The 1,2,4-thiadiazole core in the target compound may offer greater metabolic stability than thiazole-based analogs (–9) due to sulfur’s electron-withdrawing effects.
Physicochemical Properties
- Melting Points : Methoxy-substituted analogs (e.g., 9e in ) typically exhibit lower melting points (e.g., 160–290°C) than halogenated derivatives (e.g., 9c with mp >300°C), likely due to reduced crystallinity .
- Solubility: The target compound’s methoxy groups may enhance aqueous solubility compared to nonpolar aryl substituents, aiding bioavailability.
Biological Activity
The compound 2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzamide backbone along with methoxy and triazole substituents, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 434.5 g/mol. The presence of functional groups such as the methoxy group, triazole ring, and thiadiazole ring suggests diverse chemical reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.5 g/mol |
| Functional Groups | Methoxy, triazole, thiadiazole |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiadiazole and triazole have shown promising results in inhibiting various cancer cell lines. The compound may share these properties due to its structural similarities.
- Case Study : A study involving imidazo[2,1-b][1,3,4]thiadiazole derivatives reported IC50 values in the submicromolar range against human cervical carcinoma (HeLa) cells, indicating potent antiproliferative effects . Similar mechanisms may be expected for this compound.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Compounds containing triazole and thiadiazole moieties have been documented to exhibit significant antibacterial activity against various strains of bacteria.
- Research Findings : Studies have shown that related compounds possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The presence of the triazole ring can facilitate binding to enzymes involved in cancer cell proliferation.
- Disruption of Cellular Processes : The thiadiazole component may interfere with cellular signaling pathways critical for tumor growth and survival.
Synthesis
The synthesis of this compound typically involves multi-step reactions using various reagents such as 4-methoxyaniline and phenyl isothiocyanate under controlled conditions to achieve optimal yields and purity. Techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed for structural confirmation.
Synthetic Pathway Overview
| Step | Reagents/Conditions |
|---|---|
| Step 1 | Reflux 4-methoxyaniline and phenyl isothiocyanate in anhydrous ethanol |
| Step 2 | Introduce halogenated precursors |
| Step 3 | Purification via recrystallization |
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and what catalysts/solvents are optimal?
The synthesis typically involves multi-step cyclization and coupling reactions. For example, triazole-thiadiazole hybrids are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in DMF or THF, followed by thiadiazole ring formation using phosphorus oxychloride (POCl₃) as a cyclizing agent . Key intermediates, such as 1,2,3-triazole precursors, are prepared from substituted phenyl azides and alkynes. Optimal yields (70–85%) are achieved with 10 mol% CuI as a catalyst and DMF as the solvent at 80–100°C .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Characterization involves:
- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm in 1H; δ ~55–60 ppm in 13C) and aromatic protons (δ ~6.8–8.2 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-N (650–750 cm⁻¹) bonds .
- Elemental Analysis : Matching experimental vs. calculated C, H, N, S content (e.g., <0.5% deviation) .
Q. What solvents and purification methods are recommended for isolating the compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethyl acetate/hexane mixtures (3:1) are effective for column chromatography. Recrystallization in ethanol/water (7:3) yields >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity?
Substitution patterns on the triazole and thiadiazole rings significantly alter biological activity. For instance:
- 3-Methoxyphenyl on the triazole enhances antimicrobial activity (MIC: 2–8 µg/mL) compared to unsubstituted analogs .
- 5-Methyl on the triazole improves metabolic stability by reducing cytochrome P450 interactions .
- Replacing thiadiazole with oxadiazole decreases antifungal potency (IC₅₀ shifts from 1.5 µM to >10 µM) .
Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?
Discrepancies arise from dynamic rotational isomerism or paramagnetic impurities. Strategies include:
- Variable-Temperature NMR : Resolves overlapping peaks by slowing exchange rates (e.g., at −40°C) .
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously .
- Computational Validation : DFT-calculated chemical shifts (e.g., using Gaussian09) cross-validate experimental data .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to study interactions with enzymes like CYP450 or bacterial dihydrofolate reductase. For example, docking scores of −9.2 kcal/mol (vs. −7.5 kcal/mol for controls) suggest strong binding to fungal lanosterol demethylase .
Q. How can reaction yields be optimized under varying catalytic conditions?
Systematic optimization via Design of Experiments (DoE) identifies critical factors:
- Catalyst loading (CuI: 5–15 mol%) and temperature (60–120°C) are key for CuAAC .
- Response Surface Methodology (RSM) reveals POCl₃ concentration (1.2–1.5 equiv.) and reaction time (4–8 hrs) maximize thiadiazole cyclization (85–90% yield) .
Q. What strategies mitigate cytotoxicity while retaining pharmacological efficacy?
- Prodrug Design : Masking the thiadiazole sulfur with acetyl groups reduces hepatotoxicity (IC₅₀ increases from 10 µM to 50 µM in HepG2 cells) .
- SAR Studies : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring improves selectivity for microbial over mammalian cells .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Polar Solvents (e.g., PBS) : Promote hydrolysis of the thiadiazole ring at pH >7.5, reducing half-life from 24 hrs to 6 hrs .
- Nonpolar Media (e.g., DMSO) : Stabilize the compound but may induce aggregation at >10 mM concentrations .
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-MS : Detects <0.1% impurities (e.g., unreacted triazole intermediates) using a C18 column and acetonitrile/water gradient .
- XRD : Confirms crystallinity and polymorphic purity (e.g., P2₁/c space group) .
Methodological Notes
- Contradiction Management : If spectral data conflicts with literature (e.g., unexpected NOE correlations), re-examine synthetic steps for byproducts and validate via LC-MS/MS .
- Biological Assays : Use checkerboard synergy assays to differentiate direct antimicrobial activity from efflux pump inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
